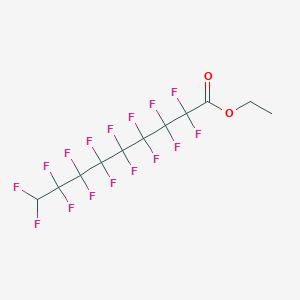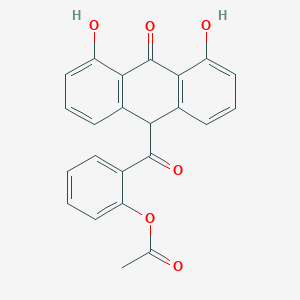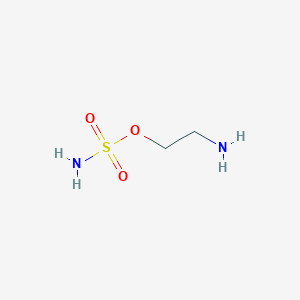
2-Aminoethyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl sulfamate is a chemical compound with the molecular formula C2H8N2O2S. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl sulfamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including the inhibition of tumor cell growth and the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
2-Aminoethyl sulfamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Aminoethyl sulfamate in lab experiments is its ability to inhibit the growth of tumor cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-Aminoethyl sulfamate in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research on 2-Aminoethyl sulfamate. One area of research could focus on its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use in cancer treatment. Additionally, research could focus on the development of new materials and the use of 2-Aminoethyl sulfamate as a catalyst in chemical reactions. Overall, the unique properties of 2-Aminoethyl sulfamate make it a promising area of research for a variety of scientific fields.
Métodos De Síntesis
2-Aminoethyl sulfamate can be synthesized through the reaction of ethylenediamine and sulfamic acid. The reaction produces a white crystalline solid that is soluble in water and has a melting point of 225-228°C.
Aplicaciones Científicas De Investigación
2-Aminoethyl sulfamate has various potential applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of tumor cells. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Propiedades
Número CAS |
10042-77-0 |
|---|---|
Nombre del producto |
2-Aminoethyl sulfamate |
Fórmula molecular |
C2H8N2O3S |
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
2-aminoethyl sulfamate |
InChI |
InChI=1S/C2H8N2O3S/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) |
Clave InChI |
BMIPZKURGVVSKZ-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)N)N |
SMILES canónico |
C(COS(=O)(=O)N)N |
Otros números CAS |
10042-77-0 |
Sinónimos |
Sulfamic acid 2-aminoethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
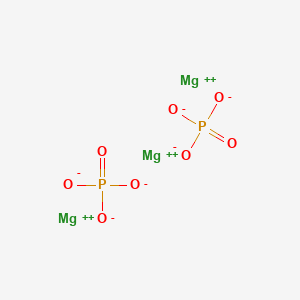
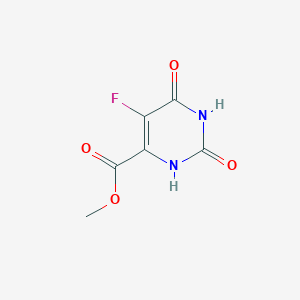
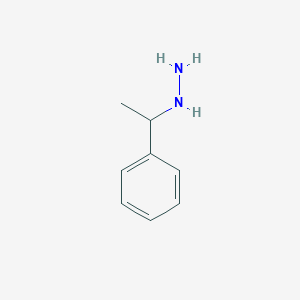
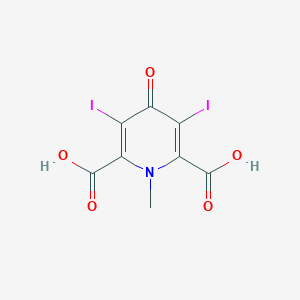
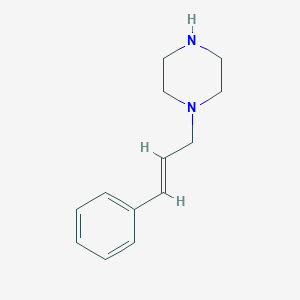
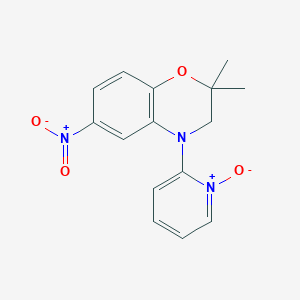
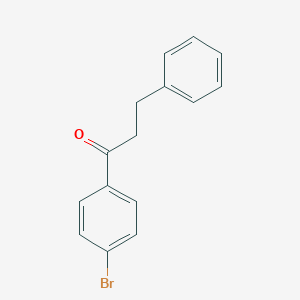
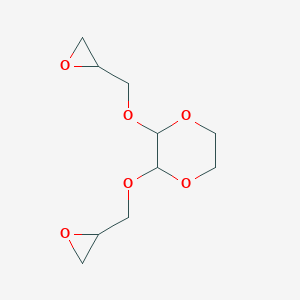
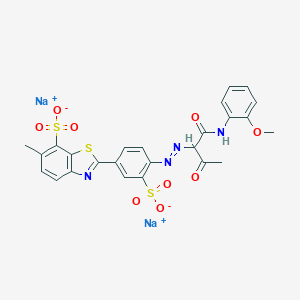
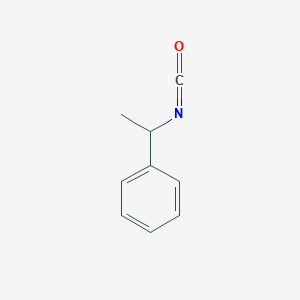
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
